N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide
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Overview
Description
N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide: is an organic compound with the molecular formula C₃₀H₃₄N₂O₆S₂ and a molecular weight of 582.73 g/mol . This compound is characterized by the presence of two butoxyphenyl groups attached to a naphthalene-1,5-disulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 4-butoxyaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the butoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The compound may exert its effects through interactions with cellular proteins, enzymes, or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- N,N’-bis(4-methoxyphenyl)naphthalene-1,5-disulfonamide
- N,N’-bis(4-ethoxyphenyl)naphthalene-1,5-disulfonamide
- N,N’-bis(4-propoxyphenyl)naphthalene-1,5-disulfonamide
Comparison: N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide is unique due to the presence of butoxy groups, which can influence its chemical reactivity and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C30H34N2O6S2 |
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Molecular Weight |
582.7 g/mol |
IUPAC Name |
1-N,5-N-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C30H34N2O6S2/c1-3-5-21-37-25-17-13-23(14-18-25)31-39(33,34)29-11-7-10-28-27(29)9-8-12-30(28)40(35,36)32-24-15-19-26(20-16-24)38-22-6-4-2/h7-20,31-32H,3-6,21-22H2,1-2H3 |
InChI Key |
NSWHFVPRLDQCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
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